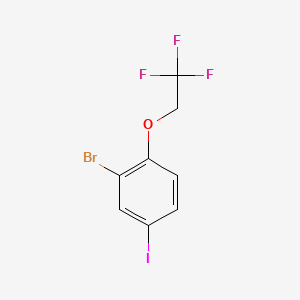
2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF3IO. This compound is characterized by the presence of bromine, iodine, and trifluoroethoxy groups attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene typically involves a multi-step process. One common method starts with the reaction of iodobenzene with trifluoromethyl bromide to produce 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, where one of the iodine atoms is replaced by a bromine atom, yielding the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring to maintain optimal conditions.
化学反应分析
Types of Reactions
2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
科学研究应用
2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of materials with specific electronic and optical properties.
Catalysis: Acts as a precursor in the preparation of catalysts for various chemical reactions.
作用机制
The mechanism of action of 2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene depends on the specific reaction it undergoes. In substitution reactions, the bromine or iodine atom is replaced by a nucleophile, facilitated by the electron-withdrawing effect of the trifluoroethoxy group. In coupling reactions, the compound forms a complex with a palladium catalyst, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the final product .
相似化合物的比较
Similar Compounds
2-Bromo-1-iodo-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
1-Bromo-4-iodobenzene: Lacks the trifluoroethoxy group, making it less reactive in certain reactions.
2-Bromo-4-fluoro-1-iodobenzene: Contains a fluorine atom instead of the trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in 2-Bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene imparts unique electronic properties, making it more reactive in nucleophilic substitution and coupling reactions compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
属性
IUPAC Name |
2-bromo-4-iodo-1-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3IO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOOKKJYJLTTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3IO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.93 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

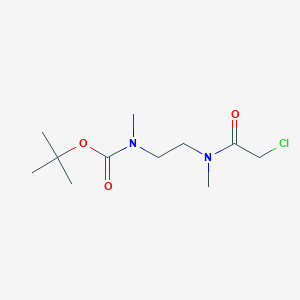
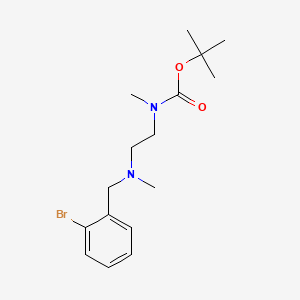
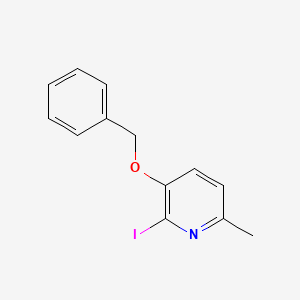
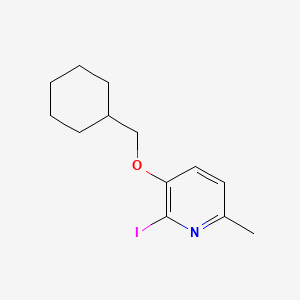
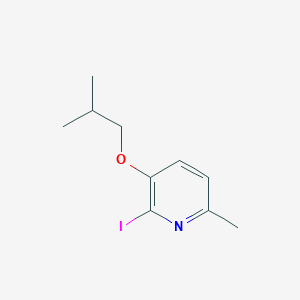
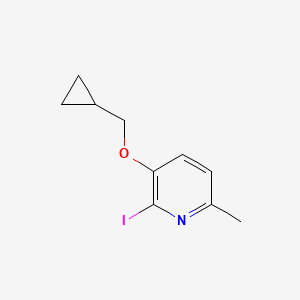
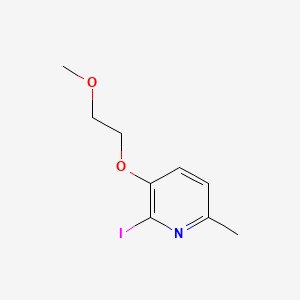
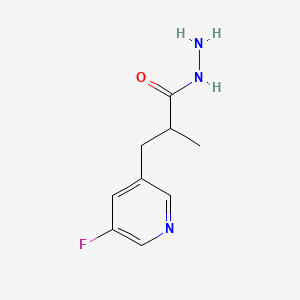
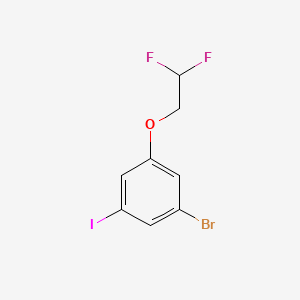
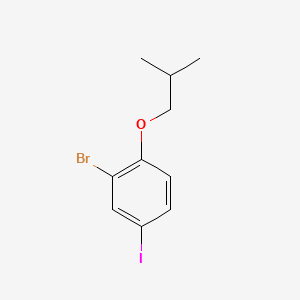
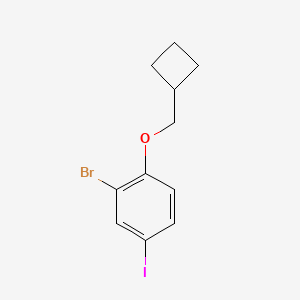
![3-[(2E)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B8247231.png)

